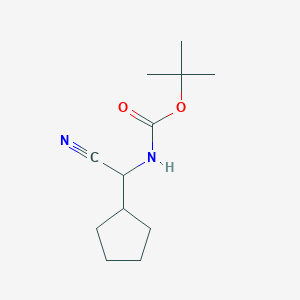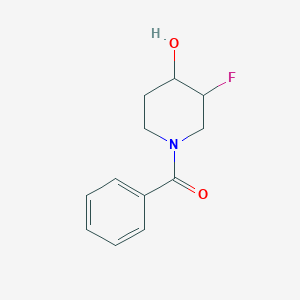![molecular formula C16H27NO4 B12989870 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid](/img/structure/B12989870.png)
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid is a chemical compound with the molecular formula C14H26N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with wet palladium on carbon (Pd/C) in tetrahydrofuran (THF) solution. The reaction is carried out under an argon atmosphere at 40°C for 40 hours under 45 psi of hydrogen pressure. After the reaction, the solution is filtered through diatomite, and the filtrate is concentrated to yield the crude product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of catalysts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a distinct manner, potentially leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 3-Boc-3,9-diazaspiro[5.5]undecane
Uniqueness
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid is unique due to its specific spiro structure and the presence of the tert-butoxycarbonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-7-16(8-10-17)6-4-5-12(11-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Clé InChI |
TVFNKKVDUMNGJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCCC(C2)C(=O)O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
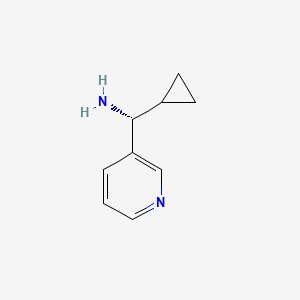

![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
![(1R,3S)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12989807.png)
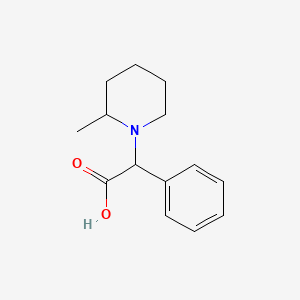

![N-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12989824.png)
![(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B12989837.png)
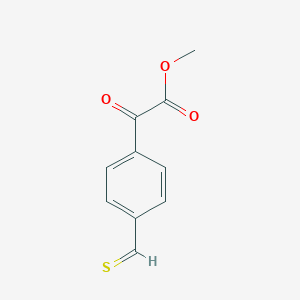
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
